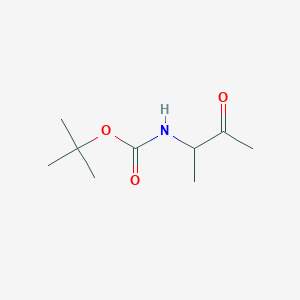

tert-butyl N-(3-oxobutan-2-yl)carbamate

描述

tert-Butyl N-(3-oxobutan-2-yl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl N-(3-oxobutan-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at room temperature to moderate temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .

化学反应分析

Types of Reactions

tert-Butyl N-(3-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

科学研究应用

Organic Synthesis

tert-butyl N-(3-oxobutan-2-yl)carbamate serves as a versatile building block in organic synthesis. It can introduce the carbamate group into complex molecules, facilitating further modifications to create a variety of chemical compounds. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing diverse organic materials.

Biological Research

In biological contexts, this compound acts as a protecting group for amines during multi-step synthesis processes. Protecting groups are crucial for preventing unwanted reactions at specific functional groups, thereby allowing for selective modifications in complex biochemical pathways.

Pharmaceutical Development

The compound is integral in the synthesis of intermediates for pharmaceuticals that require carbamate functionalities. Its stability and reactivity make it suitable for developing drug candidates and optimizing drug delivery systems. Research indicates that derivatives of this compound may exhibit biological activities relevant to therapeutic applications.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its properties facilitate its use in manufacturing processes that require stable intermediates or specific reactivity profiles.

Case Studies

-

Pharmaceutical Synthesis:

- A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to form stable derivatives allowed researchers to explore various structural modifications that enhanced biological activity.

-

Agrochemical Development:

- Research highlighted its application in developing new agrochemicals, where it served as a key intermediate in synthesizing compounds with improved efficacy against pests while maintaining environmental safety standards.

作用机制

The mechanism of action of tert-butyl N-(3-oxobutan-2-yl)carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Similar Compounds

tert-Butyl (S)-(3-oxobutan-2-yl)carbamate: Similar in structure but may have different stereochemistry.

tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: Another derivative with slight variations in the substituent groups.

tert-Butyl N-(3-oxobicyclo[3.2.1]octan-8-yl)carbamate: A structurally related compound with a different ring system.

Uniqueness

tert-Butyl N-(3-oxobutan-2-yl)carbamate is unique due to its specific reactivity and stability, making it a valuable compound in various synthetic and industrial applications. Its ability to undergo multiple types of reactions and form stable intermediates sets it apart from other similar compounds .

生物活性

Tert-butyl N-(3-oxobutan-2-yl)carbamate, also referred to as (S)-tert-butyl 3-oxobutan-2-ylcarbamate, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H19NO3 and a molecular weight of approximately 201.27 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group and a 3-oxobutan-2-yl moiety, which contributes to its unique chemical properties. The compound is known for its stability and solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological studies .

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or altering receptor functions through interaction with binding sites. These interactions can lead to various biological effects depending on the specific target involved .

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibitory activity. Studies have shown that it can inhibit human neutrophil elastase (HNE) with an IC50 value of approximately 0.68 µM, suggesting strong potential as a therapeutic agent targeting inflammatory processes . Additionally, it has been explored for its inhibitory effects on various proteases, which are crucial in several biological pathways .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to modulate inflammatory pathways through enzyme inhibition . Further investigations are necessary to confirm these properties and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Pharmacokinetics : A study demonstrated that derivatives of this carbamate exhibited stability at physiological pH while undergoing hydrolysis suitable for prodrug applications. This stability profile is essential for ensuring effective systemic delivery .

- In Vivo Studies : In pharmacokinetic studies conducted on rats, the compound showed significant absorption and maintained blood concentrations over time, indicating its potential for therapeutic use .

- Comparative Analysis : Comparative studies with similar compounds have highlighted the unique structural features of this compound that may confer specific biological activities distinct from other carbamates .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | IC50 against HNE: ~0.68 µM |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

| Analgesic Properties | Suggested but requires further validation |

| Pharmacokinetics | Stable at physiological pH; significant absorption in vivo |

属性

IUPAC Name |

tert-butyl N-(3-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。